L-685,458

Vue d'ensemble

Description

L-685,458 est un inhibiteur puissant et sélectif de la gamma-sécrétase, un complexe enzymatique impliqué dans le clivage de diverses protéines membranaires de type I, y compris la protéine précurseur amyloïde. Ce composé est particulièrement important dans le contexte de la recherche sur la maladie d'Alzheimer en raison de sa capacité à inhiber la production de peptides bêta-amyloïdes, qui sont impliqués dans la pathogenèse de la maladie .

Applications De Recherche Scientifique

L-685,458 a une large gamme d'applications en recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier le mécanisme de la gamma-sécrétase et son rôle dans le clivage des protéines.

Biologie: Utilisé dans des études de culture cellulaire pour étudier les effets de l'inhibition de la gamma-sécrétase sur les processus cellulaires.

Médecine: Exploré comme agent thérapeutique potentiel pour la maladie d'Alzheimer et d'autres affections impliquant un clivage anormal des protéines.

Industrie: Utilisé dans le développement d'essais diagnostiques et de plateformes de criblage pour les inhibiteurs de la gamma-sécrétase

Mécanisme d'action

This compound exerce ses effets en se liant au site actif de la gamma-sécrétase, inhibant ainsi son activité enzymatique. Cette inhibition empêche le clivage de la protéine précurseur amyloïde, conduisant à une réduction de la production de peptides bêta-amyloïdes. Le composé affecte également le clivage d'autres substrats, tels que Notch, qui est impliqué dans les voies de signalisation cellulaire .

Mécanisme D'action

- By inhibiting γ-secretase, L-685,458 affects the production of Aβ peptides, which play a crucial role in Alzheimer’s disease pathology .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

L-685,458 plays a significant role in biochemical reactions, particularly as a γ-secretase inhibitor . It interacts with enzymes such as γ-secretase, and its inhibitory action is selective and non-competitive . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting γ-secretase, an enzyme involved in cell signaling pathways . This inhibition can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-secretase at the molecular level . It binds to the active site and substrate binding site of the enzyme, leading to enzyme inhibition . This interaction can result in changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exert its inhibitory effects on γ-secretase in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with γ-secretase . It can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via various mechanisms . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L-685,458 est synthétisé par une série de réactions chimiques impliquant le couplage de dérivés spécifiques d'acides aminés. Les étapes clés incluent la formation d'un isostère dipeptide hydroxyethylene, qui mime l'état de transition de l'enzyme gamma-sécrétase. La synthèse implique l'utilisation de groupes protecteurs, de réactifs de couplage et de techniques de purification pour atteindre une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, pour garantir une qualité et un rendement constants. Des techniques de purification avancées, telles que la chromatographie liquide haute performance, sont utilisées pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L-685,458 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans la molécule.

Substitution: Des réactions de substitution peuvent se produire à des positions spécifiques dans la molécule, conduisant à la formation de différents analogues

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants et de nucléophiles

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de this compound, qui peuvent être étudiés plus avant pour leur activité biologique et leurs applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

L-685,458 est unique parmi les inhibiteurs de la gamma-sécrétase en raison de sa grande sélectivité et de sa puissance. Des composés similaires comprennent:

DAPT: Un autre inhibiteur de la gamma-sécrétase avec une structure chimique différente.

LY450139: Un inhibiteur de la gamma-sécrétase avec un mécanisme d'action distinct.

L002: Un inhibiteur de la gamma-sécrétase structurellement nouveau avec une puissance comparable

This compound se démarque par sa conception spécifique d'analogue de l'état de transition, qui offre une plus grande sélectivité et une meilleure efficacité dans l'inhibition de l'activité de la gamma-sécrétase .

Si vous avez d'autres questions ou si vous avez besoin d'informations supplémentaires, n'hésitez pas à nous demander!

Propriétés

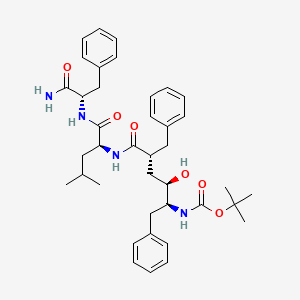

IUPAC Name |

tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURCDOXDAHPNRQ-ZJKZPDEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292632-98-5 | |

| Record name | L 685458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.